molecular formula C15H16O3 B13773708 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester

3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester

Katalognummer: B13773708
Molekulargewicht: 244.28 g/mol
InChI-Schlüssel: KHALZHFCWRDVCU-ZRDIBKRKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is an organic compound with the molecular formula C15H16O3. It is a derivative of cyclopentanecarboxylic acid and is characterized by the presence of a benzylidene group and an ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester typically involves the condensation of benzaldehyde with ethyl 2-oxocyclopentanecarboxylate. The reaction is carried out in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate enolate, which then undergoes aldol condensation to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Benzylidene-2-oxo-cyclopentanecarboxylic acid ethyl ester is unique due to the presence of both the benzylidene and ethyl ester functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C15H16O3

Molekulargewicht

244.28 g/mol

IUPAC-Name

ethyl (3E)-3-benzylidene-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C15H16O3/c1-2-18-15(17)13-9-8-12(14(13)16)10-11-6-4-3-5-7-11/h3-7,10,13H,2,8-9H2,1H3/b12-10+

InChI-Schlüssel

KHALZHFCWRDVCU-ZRDIBKRKSA-N

Isomerische SMILES

CCOC(=O)C1CC/C(=C\C2=CC=CC=C2)/C1=O

Kanonische SMILES

CCOC(=O)C1CCC(=CC2=CC=CC=C2)C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.